Mass Spectrometric Differentiation: Deuterium Incorporation Confers +11 Da Mass Shift for Unambiguous Analyte Discrimination
cis-Hydroxy Perhexiline-d11 incorporates eleven deuterium atoms (replacing eleven hydrogen atoms on the cyclohexyl ring), producing a nominal mass shift of +11 Da relative to unlabeled cis-hydroxy perhexiline (molecular weight: 293.49 Da for unlabeled vs. 304.56 Da for the d11-labeled compound) . This mass difference eliminates isotopic overlap between the internal standard and the native analyte in the mass spectrometer, a critical requirement for accurate quantification in multiple reaction monitoring (MRM) mode . In contrast, an internal standard with fewer deuterium labels (e.g., d3 or d5) would retain partial isotopic overlap with the M+1 or M+2 natural abundance isotopes of the analyte, introducing systematic positive bias in concentration measurements unless corrected via complex isotopic deconvolution algorithms.
| Evidence Dimension | Molecular weight and isotopic purity |
|---|---|
| Target Compound Data | 304.56 Da; ≥98% isotopic purity (98 atom% D) |
| Comparator Or Baseline | Unlabeled cis-hydroxy perhexiline: 293.49 Da; Alternative d3 or d5-labeled internal standards: Mass shift of only +3 or +5 Da |
| Quantified Difference | +11 Da nominal mass difference (3.7% relative mass increase) vs. unlabeled; ≥+6 Da advantage over minimal labeling alternatives |
| Conditions | Mass spectrometry-based quantitation; calculated from molecular formula C19H24D11NO vs. C19H35NO for unlabeled |
Why This Matters
Procurement of the d11-labeled compound ensures minimal to zero isotopic crosstalk between internal standard and analyte channels, reducing the need for post-acquisition correction algorithms and improving assay robustness for routine therapeutic drug monitoring applications.
